
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a hydroxy group and a methylphenyl group adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Attachment of the Methylphenyl Group: The methylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction, using an appropriate methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and subsequent functionalization steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxyphenyl)methyl-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- 4-(Methoxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
Uniqueness
Compared to similar compounds, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to the presence of both a hydroxy group and a methylphenyl group, which can significantly influence its reactivity and interaction with biological targets. The spirocyclic structure also adds to its stability and versatility in various chemical reactions.
This detailed overview provides a comprehensive understanding of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
86560-20-5 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[hydroxy-(2-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-8-4-5-9-14(12)16(19)15-13(2)17(20)21-18(15)10-6-3-7-11-18/h4-5,8-9,16,19H,3,6-7,10-11H2,1-2H3 |
InChI Key |
MYAIIZRLPDYOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C(=O)OC23CCCCC3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


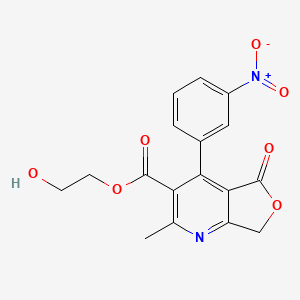

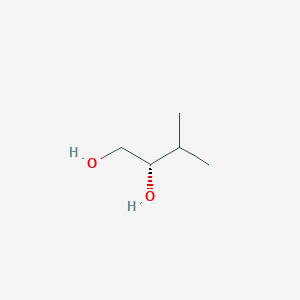

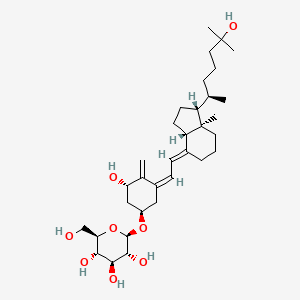
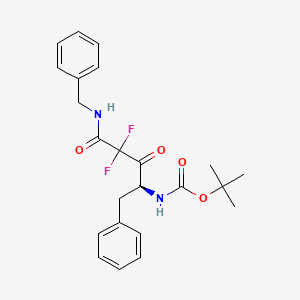
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
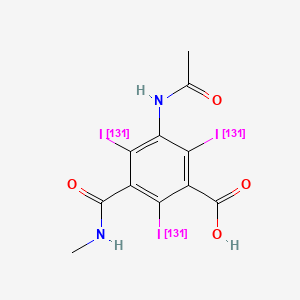
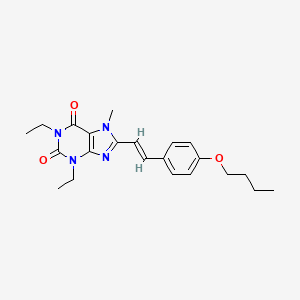
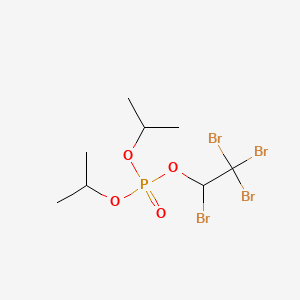
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
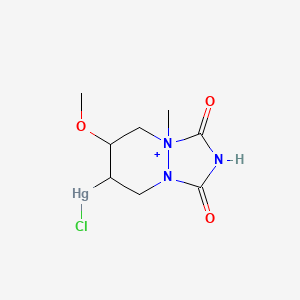
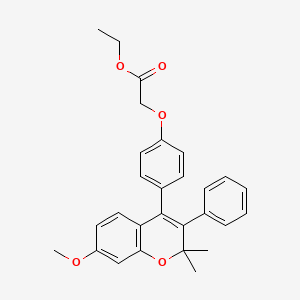
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
